molecular formula C9H5BrF2O3 B13705485 3-(3-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid

3-(3-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid

Cat. No.: B13705485
M. Wt: 279.03 g/mol
InChI Key: VSXJDWFWEQJAOA-UHFFFAOYSA-N
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Description

3-(3-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H5BrF2O3 This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a keto group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2,6-difluorophenylboronic acid with appropriate reagents to introduce the keto and carboxylic acid functionalities .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The keto group can be reduced to an alcohol, and the carboxylic acid group can be oxidized to other functional groups.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can yield alcohols.

Scientific Research Applications

3-(3-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The keto and carboxylic acid groups can participate in various biochemical reactions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid is unique due to the combination of bromine, fluorine, keto, and carboxylic acid groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C9H5BrF2O3

Molecular Weight

279.03 g/mol

IUPAC Name

3-(3-bromo-2,6-difluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H5BrF2O3/c10-5-1-2-6(11)4(8(5)12)3-7(13)9(14)15/h1-2H,3H2,(H,14,15)

InChI Key

VSXJDWFWEQJAOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)C(=O)O)F)Br

Origin of Product

United States

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